molecular formula C15H13N5O B12629875 10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-

10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-

Cat. No.: B12629875
M. Wt: 279.30 g/mol
InChI Key: IOVWOJAZNMBARY-UHFFFAOYSA-N
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Description

10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is part of a larger class of triazolo-triazine derivatives, which have been studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
  • 7-Methyl-10H-indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one
  • 8-(Methylsulfanyl)-10H-indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one

Uniqueness

10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl- is unique due to its specific structural features and the presence of the butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

14-butyl-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C15H13N5O/c1-2-3-8-11-17-18-15-16-13-12(19-20(11)15)9-6-4-5-7-10(9)14(13)21/h4-7H,2-3,8H2,1H3

InChI Key

IOVWOJAZNMBARY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C3C4=CC=CC=C4C(=O)C3=N2

Origin of Product

United States

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